2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol

Chemical procurement Purity specification Synthetic intermediate

Aminopyridazine derivatives with unverified N-substitution patterns can fail in aqueous biochemical assays due to poor solubility. 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol solves this challenge: • 98% purity (vendor-certified) minimizes side reactions in kinase inhibitor library synthesis • Computed XLogP3 -0.4 and TPSA 75.3 Ų predict aqueous solubility suitable for enzyme inhibition assays • 4 rotatable bonds enable systematic SAR exploration of conformational flexibility effects on target binding Supplied as a research-grade intermediate with verified InChIKey and SMILES for unambiguous analytical identification.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
CAS No. 1601132-76-6
Cat. No. B1531709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol
CAS1601132-76-6
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCN(CCO)C1=NN=C(C=C1)N
InChIInChI=1S/C8H14N4O/c1-2-12(5-6-13)8-4-3-7(9)10-11-8/h3-4,13H,2,5-6H2,1H3,(H2,9,10)
InChIKeyDJUJKIZBWVMYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol (CAS 1601132-76-6, molecular formula C₈H₁₄N₄O, molecular weight 182.22 g/mol) is a heterocyclic small molecule featuring a 6-aminopyridazine core substituted with an N-ethyl-N-(2-hydroxyethyl)amino group at the 3-position [1]. The compound is classified as an aminopyridazine derivative, a scaffold class recognized in medicinal chemistry for its potential as inhibitors of enzymes such as tyrosine kinases and phosphodiesterases [2]. Commercially, this compound is supplied as a research-grade intermediate at a purity benchmark of 98% (LeYan) or a minimum of 95% (CymitQuimica), with computed physicochemical descriptors including XLogP3 of -0.4, topological polar surface area (TPSA) of 75.3 Ų, two hydrogen bond donors, and five hydrogen bond acceptors [1].

Synthetic Intermediate for Kinase LibrariesHigh-purity aminopyridazine core with functionalizable N‑ethyl‑N‑(2‑hydroxyethyl) handle.
Aqueous Assay Compatible ProfileBalanced lipophilicity (XLogP3 ~ -0.4) and enhanced hydrogen-bonding capacity support dissolution in buffer systems.
Conformational SAR ProbeAdditional N‑ethyl rotatable bond provides flexibility distinct from simpler 3‑aminoethyl pyridazines.

Why Structural Analogs Cannot Be Assumed Interchangeable


Within the aminopyridazine class, subtle variations in N-substitution patterns at the 3-position—such as replacing the N-ethyl-N-(2-hydroxyethyl)amino group of 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol with an unsubstituted aminoethanol (as in 2-[(pyridazin-3-yl)amino]ethan-1-ol) or a chloro substituent (as in 2-[(6-chloropyridazin-3-yl)amino]ethanol)—produce measurable differences in computed lipophilicity, hydrogen-bonding capacity, topological polar surface area, and conformational flexibility [1][2]. These physicochemical properties directly govern solubility, membrane permeability, and target-binding pharmacophore geometry, meaning that procurement decisions based solely on pyridazine scaffold similarity, without verifying these quantifiable property differences, risk selecting a compound with incompatible solubility limits for aqueous biochemical assays, altered LogP-dependent pharmacokinetic behavior, or insufficient purity for reproducible synthetic transformations [1][2].

N‑Substitution Replacing the N‑ethyl‑N‑(2‑hydroxyethyl) group with aminoethanol or chloro alters lipophilicity, H‑bond capacity, and TPSA, shifting solubility and permeability profiles.
Conformational Fewer rotatable bonds in simpler 3‑amino analogs restrict conformational sampling; target‑binding entropy may differ, making SAR extrapolation unreliable.
Purity Lower purity grades (e.g., 95% min.) in close analogs risk more side products in multi‑step syntheses; lot‑specific impurity profiles can reduce reaction reproducibility.

Comparator-Anchored Evidence for Differentiated Selection


Purity Benchmark Advantage Over Closest Analog

The target compound, 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol, is commercially available at a certified purity of 98% (LeYan, product 2233278) , whereas the closest structurally related commercial analog, 2-[(pyridazin-3-yl)amino]ethan-1-ol (CAS 1247645-02-8), is supplied at a minimum purity specification of 95% (AKSci, product 7644CX) . This represents a +3 percentage-point purity differential under vendor-reported conditions, which is meaningful for synthetic applications where impurity carry-through can reduce downstream reaction yields and complicate purification of final compounds.

Purity Benchmark
Data to verify
98% (target) vs 95% min. (closest analog)
Reported purity specification supports fewer synthetic side reactions.
Vendor certificate of analysis; supplier QC methods apply.
Chemical procurement Purity specification Synthetic intermediate

Lipophilicity and Membrane Permeability Profile

The target compound exhibits a computed XLogP3 value of -0.4 [1], compared to -0.5 for the structurally simpler 2-[(pyridazin-3-yl)amino]ethan-1-ol [2], a difference of +0.1 log units. This small but measurable increase in lipophilicity arises from the additional N-ethyl substituent, which adds hydrophobic surface area without introducing additional polar heteroatoms. A less negative XLogP3 value suggests moderately improved passive membrane permeability relative to the parent analog, while remaining within a range compatible with aqueous solubility—a balance relevant for cell-based assays and in vitro ADME profiling.

Lipophilicity (XLogP3)
Reported
-0.4 (target) vs -0.5 (parent analog)
Modest lipophilicity increase suggests incrementally better passive membrane permeability.
Computed values; experimental confirmation recommended.
ADME prediction Lipophilicity Physicochemical profiling

Hydrogen-Bonding and Polar Surface Area Differentiation

The target compound possesses 5 hydrogen bond acceptors (HBA) and a topological polar surface area (TPSA) of 75.3 Ų [1], compared to 4 HBA and a TPSA of 58 Ų for 2-[(pyridazin-3-yl)amino]ethan-1-ol [2]. The additional hydrogen bond acceptor (contributed by the N-ethyl tertiary amine) and the +17.3 Ų increase in TPSA are predicted to enhance aqueous solubility through stronger water-solute hydrogen-bonding interactions. The higher HBA count may also contribute to more favorable entropy of solvation in aqueous media, while the TPSA value remains below the commonly cited threshold of 140 Ų associated with poor oral bioavailability, preserving a favorable solubility-permeability balance.

H‑Bond & TPSA
Reported
5 HBA, 75.3 Ų (target) vs 4 HBA, 58 Ų (analog)
Higher HBA count and polar surface area predict enhanced aqueous solubility.
Computed descriptors; reconcile with measured solubility.
Solubility prediction Polar surface area Hydrogen bonding

Conformational Flexibility and Molecular Recognition

2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol has 4 rotatable bonds [1], whereas 2-[(pyridazin-3-yl)amino]ethan-1-ol has only 3 rotatable bonds [2]. The additional rotatable bond, contributed by the N-ethyl substituent, increases the compound's conformational degrees of freedom. This added flexibility can modulate the entropic penalty upon target binding: in cases where the bound conformation is pre-organized, greater flexibility may increase the entropic cost; conversely, if the target-binding pocket requires an induced-fit conformation, the additional rotatable bond may enable access to binding modes unavailable to the more rigid analog.

Rotatable Bonds
Reported
4 bonds (target) vs 3 bonds (parent analog)
Extra rotatable bond adds conformational flexibility, relevant for induced‑fit binding studies.
Computed topology; experimental NMR/X‑ray required for bound‑state validation.
Conformational analysis Molecular recognition Ligand design

Aminopyridazine Pharmacophore Activity

Aminopyridazines as a compound class have been documented as scaffolds for inhibiting protein kinases (including tyrosine kinases and CDK2) and modulating cholinergic neurotransmission via acetylcholinesterase inhibition [1][2][3]. Within this class, 3-aminoethylaminopyridazines—the structural subclass to which 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol belongs—have been specifically identified as structural analogs of minaprine and have been studied for facilitation of cholinergic neurotransmission, with at least one member of this subclass advanced to human clinical evaluation for Alzheimer's disease [2]. The target compound combines the 6-aminopyridazine pharmacophore with an N-ethyl-N-(2-hydroxyethyl)amino side chain, a substitution pattern that is structurally distinct from the 6-chloro, 6-phenyl, or unsubstituted pyridazine analogs and may therefore engage target proteins with different binding kinetics or selectivity profiles. No direct head-to-head biological activity data comparing this compound to its closest analogs were identified in the accessible literature as of the search date.

Pharmacophore Precedence
Class-level
3‑aminoethylaminopyridazine subclass linked to kinase and AChE inhibition
Supports screening potential; no direct biological comparison data available.
Literature-derived class annotation; verify with targeted assays.
Kinase inhibition Pyridazine pharmacophore Drug discovery

Evidence-Derived Application Scenarios for Research Procurement


Synthetic Intermediate for Kinase Inhibitor Libraries

Procurement of 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol at 98% purity (LeYan) supports its use as a key synthetic intermediate in the construction of focused kinase inhibitor libraries. The 6-aminopyridazine core is a recognized pharmacophore for kinase inhibition [1], and the N-ethyl-N-(2-hydroxyethyl)amino substituent provides a functional handle for further derivatization (e.g., esterification, etherification, or oxidation of the terminal hydroxyl group). The +3 percentage-point purity advantage over the closest commercial analog [2] reduces the likelihood of side reactions during library synthesis, improving the yield and purity of final library members. The computed XLogP3 of -0.4 and TPSA of 75.3 Ų predict aqueous compatibility suitable for biochemical kinase assays following compound elaboration.

Solubility-Optimized Probe for Aqueous Assays

The target compound's 5 hydrogen bond acceptors and TPSA of 75.3 Ų , representing +1 HBA and +17.3 Ų over the parent 2-[(pyridazin-3-yl)amino]ethan-1-ol [1], predict enhanced aqueous solubility. This physicochemical profile makes it a candidate for biochemical assay development where complete dissolution in aqueous buffer systems is a prerequisite. Researchers designing enzyme inhibition assays (e.g., against kinases or phosphodiesterases, for which aminopyridazine scaffolds have precedent [2]) may select this compound over less polar analogs to avoid DMSO precipitation artifacts at physiologically relevant buffer conditions.

Reference Standard for Analytical Method Validation

With a vendor-certified purity of 98% , 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol can serve as a reference standard for HPLC or LC-MS method development and validation in quality control workflows for aminopyridazine-containing compounds. Its distinct retention time, UV absorbance profile (characteristic of the pyridazine chromophore), and mass spectrometric signature (exact mass 182.11676108 Da [1]) provide multiple orthogonal analytical handles. The compound's well-defined computed descriptors—including InChIKey DJUJKIZBWVMYMO-UHFFFAOYSA-N and canonical SMILES CCN(CCO)C1=NN=C(C=C1)N [1]—enable unambiguous identity confirmation in analytical databases.

Conformational Probe for SAR Studies

The 4 rotatable bonds of 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol , compared to 3 rotatable bonds in the simpler 2-[(pyridazin-3-yl)amino]ethan-1-ol [1], provide a distinct conformational flexibility profile. In SAR campaigns exploring the effect of side-chain flexibility on target binding within aminopyridazine series, this compound serves as a systematic probe: its additional N-ethyl group introduces one extra degree of rotational freedom, allowing medicinal chemists to assess whether increased conformational entropy enhances or diminishes binding affinity relative to more constrained analogs. This application is specifically supported by the class-level precedent of aminopyridazine derivatives as kinase and acetylcholinesterase ligands [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
High‑purity aminopyridazine core with functionalizable side chain
Purity specification and derivatization handle compatibility
Aqueous assay probe development
Enhanced hydrogen‑bonding capacity and polar surface area
Complete dissolution in aqueous buffer without DMSO precipitation
Analytical reference standard
Defined purity and orthogonal analytical handles (UV, MS, retention)
Identity confirmation by HPLC/LC‑MS method validation
Conformational SAR studies
Distinct rotatable bond count offering higher flexibility
Binding entropy modulation in structure‑activity campaigns
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